methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate
Overview
Description
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a carboxylate ester group at the second position, an amino group at the third position, and methyl groups at the first and fifth positions of the indole ring.
Mechanism of Action
Target of Action
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, the compound affects gene expression by binding to specific transcription factors, leading to altered expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of target enzymes, inhibiting their catalytic activity and thereby disrupting metabolic pathways . It also interacts with transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways and persistent alterations in gene expression . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced cell proliferation and survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentration levels. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s bioavailability and pharmacokinetics, influencing its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, such as lipophilicity and molecular size, which determine its interaction with transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is targeted to particular cellular compartments, such as the nucleus and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s interaction with biomolecules and its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,5-dimethylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification is typically achieved through recrystallization or chromatographic techniques to ensure the compound meets the required specifications for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4 and 7, due to the electron-donating effects of the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: Lacks the additional methyl groups at positions 1 and 5.
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate: Similar structure but with only one methyl group at position 5.
Methyl 3-amino-1H-indole-2-carboxylate: Another indole derivative with different substitution patterns.
Uniqueness: Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is unique due to the presence of both methyl groups at positions 1 and 5, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-amino-1,5-dimethylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)10(13)11(14(9)2)12(15)16-3/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAPOAPJVZTLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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